4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid 4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid
Brand Name: Vulcanchem
CAS No.: 1008984-80-2
VCID: VC4544962
InChI: InChI=1S/C12H12ClF3N2O5S/c13-8-2-1-6(5-7(8)12(14,15)16)24(22,23)18-9(11(20)21)3-4-10(17)19/h1-2,5,9,18H,3-4H2,(H2,17,19)(H,20,21)
SMILES: C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl
Molecular Formula: C12H12ClF3N2O5S
Molecular Weight: 388.74

4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid

CAS No.: 1008984-80-2

Cat. No.: VC4544962

Molecular Formula: C12H12ClF3N2O5S

Molecular Weight: 388.74

* For research use only. Not for human or veterinary use.

4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid - 1008984-80-2

Specification

CAS No. 1008984-80-2
Molecular Formula C12H12ClF3N2O5S
Molecular Weight 388.74
IUPAC Name 5-amino-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C12H12ClF3N2O5S/c13-8-2-1-6(5-7(8)12(14,15)16)24(22,23)18-9(11(20)21)3-4-10(17)19/h1-2,5,9,18H,3-4H2,(H2,17,19)(H,20,21)
Standard InChI Key OBQXVMCPJCRGJK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates a butanoic acid backbone substituted at the second position with a 4-chloro-3-(trifluoromethyl)benzenesulfonamido group and at the fourth position with a carbamoyl moiety. This arrangement confers distinct electronic and steric properties critical for molecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂ClF₃N₂O₅S
Molecular Weight388.74 g/mol
IUPAC Name5-amino-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid
SMILESC1=CC(=C(C=C1S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F)Cl
SolubilitySoluble in polar organic solvents

The presence of the sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity, while the trifluoromethyl (-CF₃) and chloro (-Cl) substituents contribute to lipophilicity and metabolic stability.

Synthesis and Manufacturing

CompoundCAS No.Key Functional GroupsMolecular Weight
Target Compound1008984-80-2-Cl, -CF₃, -CONH₂388.74
2-[4-Chloro-3-(CF₃)PhSO₂NH]-4-SCH₃ butanoic acid1009232-49-8-Cl, -CF₃, -SCH₃391.81

The substitution of carbamoyl (-CONH₂) with methylthio (-SCH₃) in the analog (CAS 1009232-49-8) demonstrates how minor structural changes alter solubility and reactivity .

Physicochemical and Analytical Characterization

Spectroscopic Profiles

  • NMR: Predicted signals include a singlet for the trifluoromethyl group (-CF₃) at ~110 ppm in ¹⁹F NMR and downfield-shifted protons adjacent to the sulfonamide group in ¹H NMR.

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 388.74 (M+H⁺) with fragments corresponding to the sulfonamide and carboxylic acid moieties.

Biological Activity and Research Applications

Current Research Use

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties in kinase inhibitor development.

  • Proteomics: Used in activity-based protein profiling (ABPP) to identify sulfonamide-targeted enzymes .

ParameterRecommendationSource
HandlingUse PPE; avoid inhalation
DisposalIncinerate in approved facilities

No acute toxicity data are available, but analogous sulfonamides exhibit moderate oral and dermal toxicity .

Future Directions

Targeted Drug Discovery

  • Oncology: Integration into small-molecule inhibitors targeting tyrosine kinases or HDACs.

  • Antimicrobials: Structural optimization to combat resistant pathogens.

Analytical Advancements

Development of HPLC-MS/MS methods for quantifying trace amounts in biological matrices .

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